3-Chloro-5-methoxypyridazin-4-ol
Description
3-Chloro-5-methoxypyridazin-4-ol is a pyridazine derivative with a chlorine atom at position 3, a methoxy group at position 5, and a hydroxyl group at position 4. Its molecular formula is C₅H₅ClN₂O₂, and its structure is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (pyridazine core). The hydroxyl group at position 4 may contribute to hydrogen bonding, affecting its solubility in polar solvents, while the chloro and methoxy groups modulate electrophilic substitution patterns .
Properties
Molecular Formula |
C5H5ClN2O2 |
|---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
3-chloro-5-methoxy-1H-pyridazin-4-one |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-3-2-7-8-5(6)4(3)9/h2H,1H3,(H,7,9) |
InChI Key |
QBNBJNUTHRGECF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNN=C(C1=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro-5-methoxypyridazin-3(2H)-one
- Structure : Chloro at position 4, methoxy at 5, and a ketone at position 3.
- Reactivity : In , -chloro derivatives undergo nucleophilic substitution with NaOCH₃ in dioxane to yield 4-methoxy products. This suggests that chloro at position 4 is highly reactive under mild conditions, likely due to favorable electronic stabilization of the transition state.
- Key Difference : The absence of a hydroxyl group in this compound reduces its polarity compared to 3-Chloro-5-methoxypyridazin-4-ol, impacting solubility and interaction with biological targets .
5-Chloro-3-methoxypyridazin-4-ol (Positional Isomer)
- Structure : Chloro and methoxy groups swapped (Cl at 5, OCH₃ at 3).
- Reactivity : Chloro at position 5 may exhibit lower reactivity in substitution reactions due to steric hindrance from the adjacent hydroxyl group. This contrasts with the user compound, where the 3-Cl is less sterically hindered.
Heterocycle Variants: Pyridine vs. Pyridazine
5-Chloro-2-methoxypyridin-3-ol ()
- Structure : Pyridine ring (one nitrogen) with Cl at 5, OCH₃ at 2, and OH at 3.
- Comparison :
- Electronic Effects : The pyridine ring is less electron-deficient than pyridazine, altering substituent reactivity. For example, the 5-Cl in pyridine may resist nucleophilic substitution compared to pyridazine derivatives.
- Solubility : The hydroxyl group in both compounds enhances water solubility, but the pyridazine core’s polarity may further increase hydrophilicity.
- Biological Activity : Pyridine derivatives are more common in pharmaceuticals, but pyridazines offer unique electronic profiles for targeting specific enzymes .
Functional Group Modifications
3-Bromo-5-methoxypyridazin-4-ol
- Structure : Bromine replaces chlorine at position 3.
- Reactivity : Bromine’s lower electronegativity (vs. Cl) may slow substitution reactions but improve leaving-group ability in certain contexts.
- Stability : The larger atomic radius of Br could increase steric effects, reducing reaction rates compared to the user compound.
3-Chloro-5-hydroxypyridazin-4-ol
- Structure : Methoxy replaced by hydroxyl at position 5.
- Synthesis Challenges : The lack of a protecting group (e.g., methoxy) may complicate selective functionalization.
Data Tables
Table 1: Structural and Reactivity Comparison
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